molecular formula C27H43Cl2N5O2 B1456636 C 021 dihydrochloride

C 021 dihydrochloride

Cat. No.: B1456636
M. Wt: 540.6 g/mol
InChI Key: GKJKNYQUFAPLOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C 021 dihydrochloride is a potent antagonist of the CC chemokine receptor 4 (CCR4). This compound is known for its ability to inhibit functional chemotaxis in both human and mouse models. It has shown significant potential in scientific research, particularly in the fields of immunology and inflammation .

Biochemical Analysis

Biochemical Properties

C 021 dihydrochloride plays a crucial role in biochemical reactions by inhibiting the CCR4 receptor. This receptor is involved in the chemotaxis of immune cells, particularly T cells, to sites of inflammation. By blocking CCR4, this compound can modulate immune responses and reduce inflammation. The compound interacts with several biomolecules, including the chemokine ligand CCL22. It effectively prevents CCL22-derived [35S]GTPγS from binding to the receptor with an IC50 of 18 nM . This interaction highlights the compound’s potency in inhibiting chemotactic responses.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In immune cells, particularly T cells and macrophages, the compound inhibits chemotaxis, thereby reducing the migration of these cells to inflammatory sites . This inhibition can lead to decreased inflammation and modulation of immune responses. Additionally, this compound influences cell signaling pathways by blocking the activation of CCR4, which is involved in the signaling cascade that promotes cell migration and activation . The compound’s impact on gene expression and cellular metabolism is also notable, as it can alter the expression of genes involved in inflammatory responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the CCR4 receptor, thereby preventing the receptor’s interaction with its natural ligands, such as CCL22 . This binding inhibits the downstream signaling pathways that are typically activated by CCR4, including the activation of G proteins and subsequent intracellular signaling cascades. By blocking these pathways, this compound effectively reduces chemotaxis and immune cell activation. The compound’s ability to inhibit enzyme activity and alter gene expression further contributes to its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as at -80°C for up to six months . Over time, the compound’s inhibitory effects on chemotaxis and immune cell activation can persist, although prolonged exposure may lead to adaptive responses in cells. In vitro and in vivo studies have demonstrated that this compound can maintain its efficacy in reducing inflammation and modulating immune responses over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits chemotaxis and reduces inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential impacts on liver function and overall cellular health. Studies in murine models have shown that a dosage of 1 mg/kg administered intraperitoneally daily for three days significantly reduces microgliosis and the pERK1/2 to tERK1/2 ratio . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its degradation and clearance from the body. The compound is metabolized primarily in the liver, where it undergoes oxidative metabolism . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to its breakdown and eventual excretion. The compound’s interaction with metabolic enzymes can influence its overall efficacy and duration of action. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting its pharmacokinetic properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its therapeutic effects. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on CCR4. The compound’s distribution within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and overall therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with CCR4 and other biomolecules . Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, enhancing its inhibitory effects on chemotaxis and immune cell activation. The compound’s localization within subcellular compartments can also influence its stability and degradation, further impacting its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C 021 dihydrochloride involves several steps, starting with the preparation of the core quinazoline structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

C 021 dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions yield reduced derivatives .

Scientific Research Applications

Antitumor Effects in Cutaneous T-cell Lymphoma

Recent studies have demonstrated that C 021 dihydrochloride exhibits significant antitumor effects against cutaneous T-cell lymphoma (CTCL). In vitro and in vivo assessments showed that C 021 effectively inhibited cell proliferation and induced apoptosis in CTCL cell lines .

  • In Vitro Studies : C 021 was tested on various CTCL-derived cell lines, revealing its ability to reduce cell chemotaxis and proliferation significantly.
  • In Vivo Studies : Xenograft models indicated that treatment with C 021 led to reduced tumor growth rates compared to control groups .

Neuropathic Pain Management

This compound has shown promise in managing neuropathic pain, a chronic condition often resistant to conventional therapies. Research indicates that CCR4 plays a critical role in the development of tactile and thermal hypersensitivity associated with neuropathy.

Efficacy in Animal Models

In studies involving chronic constriction injury (CCI) models in mice, administration of C 021 resulted in significant reductions in pain-related behaviors:

  • Dosage and Administration : Various dosages were tested (e.g., intrathecal and intraperitoneal routes), demonstrating dose-dependent analgesic effects .
  • Behavioral Assessments : Tests such as the von Frey test and cold plate test confirmed that C 021 effectively alleviated tactile and thermal hypersensitivity .

Interaction with Opioids

Additionally, coadministration studies revealed that C 021 could enhance the analgesic effects of opioids like morphine and buprenorphine, potentially reducing opioid tolerance development .

Immunological Implications

Given its role as a CCR4 antagonist, this compound has implications for modulating immune responses:

  • Reduction of Inflammatory Responses : By inhibiting CCR4 signaling, C 021 can potentially mitigate inflammatory conditions where CCR4 is upregulated.
  • Therapeutic Potential : This suggests possible applications in treating autoimmune diseases or conditions characterized by excessive immune cell migration.

Data Summary

Application AreaKey FindingsReference
OncologyAntitumor effects in CTCL; reduced proliferation
Neuropathic Pain ManagementDiminished hypersensitivity; enhanced opioid effects
Immunological ModulationPotential reduction of inflammatory responses

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C 021 dihydrochloride is unique in its high potency and selectivity for the CCR4 receptor. This makes it a valuable tool for studying the specific role of CCR4 in various biological processes and for developing targeted therapies .

Biological Activity

C 021 dihydrochloride is recognized as a potent antagonist of the chemokine receptor CCR4, which plays a critical role in immune system regulation. This compound has shown significant biological activity, particularly in inhibiting chemotaxis and modulating inflammatory responses. The following sections will detail its biological activity, including research findings, case studies, and data tables.

Overview of CCR4 and this compound

CCR4 Functionality : CCR4 is a G protein-coupled receptor primarily involved in the immune response, particularly in the recruitment of T cells to sites of inflammation. It binds to various chemokines, including CCL2, CCL17, and CCL22, which are crucial for immune cell signaling.

This compound Profile :

  • Chemical Structure : this compound is a synthetic compound designed to inhibit CCR4.
  • IC50 Values :
    • Human: 0.14 μM
    • Mouse: 0.039 μM
  • Mechanism of Action : It inhibits CCR4-mediated chemotaxis and has demonstrated effects on reducing inflammation in various models.

Inhibition of Chemotaxis

This compound has been extensively studied for its ability to inhibit chemotaxis in both human and mouse models. The following table summarizes key findings from various studies:

Study ReferenceIC50 (μM)ModelObservations
APExBIO 0.039MouseSignificant inhibition of microglia activation and cytokine upregulation.
R&D Systems 0.14HumanPotent inhibition of CCR4-mediated responses.
NCBI N/ACCI ModelReduced tactile and thermal hypersensitivity; enhanced analgesic properties when combined with opioids.

Case Study: Neurological Outcomes

A notable study investigated the effects of this compound on neurological outcomes in a model of hepatic encephalopathy induced by azoxymethane (AOM). Key findings include:

  • Microglia Activation : Treatment with this compound significantly reduced microglial activation.
  • Cytokine Levels : The compound inhibited the upregulation of pro-inflammatory cytokines such as CCL2.
  • Neurological Improvement : Mice treated with C 021 showed improved neurological function compared to untreated controls.

Mechanistic Insights

The mechanism by which this compound exerts its effects involves several pathways:

  • GTPγS-Binding Assay : Demonstrated an IC50 value of 0.018 μM, indicating strong receptor antagonism at the biochemical level.
  • Cytokine Modulation : The compound effectively reduced levels of CCL2, a chemokine associated with pain and inflammation, thus suggesting potential applications in pain management therapies.

Implications for Therapeutic Use

Given its potent antagonistic properties against CCR4, this compound presents promising therapeutic implications:

  • Neuropathic Pain Management : Its ability to enhance the efficacy of opioids while reducing the development of tolerance suggests potential use in chronic pain management protocols.
  • Anti-inflammatory Applications : The reduction in microglial activation and pro-inflammatory cytokines positions it as a candidate for treating various inflammatory conditions.

Properties

IUPAC Name

N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N5O2.2ClH/c1-33-24-18-22-23(19-25(24)34-2)29-27(30-26(22)28-20-10-6-3-4-7-11-20)32-16-12-21(13-17-32)31-14-8-5-9-15-31;;/h18-21H,3-17H2,1-2H3,(H,28,29,30);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJKNYQUFAPLOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4CCCCC4)NC5CCCCCC5)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C 021 dihydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
C 021 dihydrochloride
Reactant of Route 3
Reactant of Route 3
C 021 dihydrochloride
Reactant of Route 4
Reactant of Route 4
C 021 dihydrochloride
Reactant of Route 5
Reactant of Route 5
C 021 dihydrochloride
Reactant of Route 6
Reactant of Route 6
C 021 dihydrochloride
Customer
Q & A

Q1: What is the main finding of the research regarding CCL2 and hepatic encephalopathy?

A1: The research demonstrates that neuronal CCL2, a chemokine typically associated with immune responses, is upregulated in the brain during hepatic encephalopathy [, ]. This upregulation contributes to the activation of microglia, the resident immune cells of the central nervous system, and ultimately exacerbates neurological decline.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.